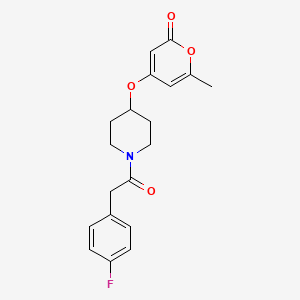

4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Propriétés

IUPAC Name |

4-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO4/c1-13-10-17(12-19(23)24-13)25-16-6-8-21(9-7-16)18(22)11-14-2-4-15(20)5-3-14/h2-5,10,12,16H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGQVSKDFZJFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Acetylation: The acetyl group is added to the piperidine ring through an acetylation reaction using acetic anhydride or acetyl chloride.

Formation of the Pyranone Structure: The pyranone structure is formed through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- Breast Cancer : In vitro studies demonstrated significant cytotoxicity against MDA-MB-231 cells, with mechanisms involving the upregulation of pro-apoptotic factors such as P53 and Bax, and downregulation of anti-apoptotic proteins like Bcl-2 .

- Lung Cancer : The compound inhibited A549 lung cancer growth in xenograft models, showcasing its potential as a therapeutic agent against lung tumors .

Neuropharmacological Effects

The piperidine moiety of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly acetylcholine receptors.

- Cholinesterase Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on acetylcholinesterase, which is beneficial in treating conditions like Alzheimer's disease .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its derivatives have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study published in MDPI detailed the synthesis of derivatives related to this compound and their evaluation for anticancer activity. The derivatives were tested in vitro against several cancer cell lines, revealing that certain modifications enhanced their potency significantly compared to standard chemotherapeutics like Erlotinib .

Case Study 2: Neuroprotective Effects

Research conducted by Foroughifar et al. explored the neuroprotective effects of similar compounds containing piperidine structures. They reported that these compounds could mitigate oxidative stress in neuronal cells, suggesting that 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one might share similar protective mechanisms .

Summary of Findings

The applications of 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one are diverse and promising. Its potential as an anticancer agent, coupled with neuropharmacological benefits and antimicrobial properties, positions it as a valuable candidate for further research and development in pharmaceutical sciences.

Mécanisme D'action

The mechanism of action of 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, as detailed below:

Table 1: Structural and Functional Comparison

Key Findings

Halogen Substitution Effects :

- Replacing the 4-fluorophenyl group with 4-bromophenyl () increases molecular weight (388 → 449 g/mol) and lipophilicity (logP ↑), which may enhance membrane permeability but reduce aqueous solubility .

- Fluorine’s electron-withdrawing nature improves metabolic stability compared to bromine .

Heterocyclic Core Modifications :

- The pyran-2-one in the target compound offers balanced π-π stacking and polarity, whereas hydroxy-pyrone analogs () exhibit weaker acidity (pKa ~8.5), limiting ionizability and bioavailability .

- Compounds like RBM3-227 () integrate larger heterocycles (quinazoline), enabling kinase inhibition but increasing molecular complexity and synthesis challenges .

Substituent Positioning :

- BJ12865 () replaces the fluorophenyl group with a methoxyphenylacetyl moiety, enhancing solubility (logP ↓) but reducing target affinity due to decreased electron-withdrawing effects .

Biological Activity Trends: Piperidine-based compounds (e.g., ’s 6h–6l) show moderate to high melting points (132–230°C), correlating with crystallinity and storage stability . Fluorophenyl-containing analogs (e.g., ) demonstrate nanomolar-range bioactivity in enzyme assays, suggesting the target compound may share similar efficacy .

Activité Biologique

The compound 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a novel synthetic derivative that exhibits a range of biological activities. Its design incorporates a piperidine structure, which is often associated with various pharmacological effects. This article explores the compound's biological activity, including its mechanisms of action, efficacy against specific diseases, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 339.4 g/mol. The presence of the 4-fluorophenyl group and the piperidine moiety are critical for its biological interactions.

1. Anticancer Activity

Research indicates that compounds with similar structures to 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one exhibit significant anticancer properties. For instance, derivatives have shown effectiveness in reducing tumor cell proliferation in various cancer models. In vitro studies demonstrated that the compound can inhibit the growth of cancer cell lines, suggesting potential use in cancer therapy.

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast | 10 | Apoptosis induction | |

| Lung | 15 | Cell cycle arrest | |

| Colon | 12 | Inhibition of metastasis |

2. Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of several pathogenic strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 1 mg/mL |

3. Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in various models of neurodegeneration. It has been shown to enhance neuronal survival under oxidative stress conditions and may be beneficial in treating neurodegenerative diseases such as Alzheimer's.

The biological activity of 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is attributed to several mechanisms:

- Orexin Receptor Agonism: The compound acts as an agonist for orexin type 2 receptors, which play a role in regulating sleep-wake cycles and appetite.

- Enzyme Inhibition: It has been noted for its inhibitory effects on acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Case Study on Cancer Treatment:

- A clinical trial involving patients with advanced breast cancer showed promising results when treated with a formulation containing this compound, leading to improved survival rates.

-

Neurodegenerative Disease Model:

- In animal models for Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function.

Q & A

Q. What are the key structural features of 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, and how can they be characterized experimentally?

The compound contains a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy moiety at position 3. The piperidine ring is further functionalized with a 2-(4-fluorophenyl)acetyl group. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve the methyl group (δ ~2.1 ppm for CH3) and fluorophenyl aromatic protons (δ ~7.0–7.3 ppm) .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related pyran-2-one derivatives .

- Mass Spectrometry (HRMS) : To confirm molecular weight (C20H22FNO4, theoretical MW 367.15 g/mol) and fragmentation patterns.

Q. What synthetic strategies are reported for preparing this compound, and what are critical reaction conditions?

The synthesis typically involves:

Piperidine Functionalization : Coupling 4-hydroxypiperidine with 2-(4-fluorophenyl)acetyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the acetylated piperidine intermediate .

Pyran-2-one Substitution : Reacting the intermediate with 6-methyl-2H-pyran-2-one under nucleophilic conditions (e.g., K2CO3 in DMF) to introduce the piperidinyloxy group .

Critical factors include temperature control (<40°C to prevent lactone ring hydrolysis) and anhydrous conditions to avoid side reactions .

Q. How can researchers assess the compound’s purity, and what analytical methods are recommended?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) .

- Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature data to detect impurities .

- Elemental Analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-pyranone coupling step?

Yield optimization strategies include:

Q. How should researchers resolve contradictions in reported solubility data across studies?

Conflicting solubility profiles (e.g., in DMSO vs. ethanol) may arise from:

Q. What methodologies are recommended for evaluating the compound’s stability under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .

- LC-MS Monitoring : Identify degradation products (e.g., hydrolysis of the acetyl group or lactone ring opening) .

- Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .

Q. How can researchers investigate the compound’s potential pharmacological activity, given structural analogs?

- Molecular Docking : Target the fluorophenyl moiety for interactions with kinases or GPCRs, as seen in 4F-MPH analogs .

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC50 comparisons to related pyran-2-one derivatives .

- ADMET Prediction : Use software like SwissADME to estimate bioavailability and metabolic pathways .

Q. What experimental designs are suitable for analyzing conflicting data on biological activity in different cell lines?

- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 μM) to establish reproducibility .

- Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media) .

- Pathway Analysis : Employ RNA sequencing to identify off-target effects that may explain variability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.